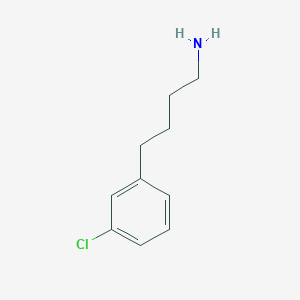

![molecular formula C12H20BrNO3 B2808133 4-Boc-amino-1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane CAS No. 2411250-35-4](/img/structure/B2808133.png)

4-Boc-amino-1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-Boc-amino-1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane” is a derivative of bicyclo[2.2.1]heptane . Bicyclo[2.2.1]heptane, also known as norbornane, is an organic compound and a saturated hydrocarbon . It is a crystalline compound with a unique carbon skeleton derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane derivatives has been studied extensively. One approach involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for the rapid creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of “4-Boc-amino-1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane” can be deduced from its name. The “bicyclo[2.2.1]heptane” part of the name indicates a bicyclic structure with 2 carbons in one bridge, 2 carbons in the second bridge, and 1 carbon in the third bridge. The “4-Boc-amino” part indicates that there is a Boc-protected amino group at the 4th position of the bicyclic structure. The “1-(bromomethyl)” part indicates that there is a bromomethyl group attached to the 1st position of the bicyclic structure .Scientific Research Applications

Asymmetric Approach to Bicyclo[2.2.1]heptane-1-carboxylates

An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Synthesis of Ceftolozane

This compound is an important intermediate product in the synthesis of ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Mechanism of Action

Future Directions

The future directions for research on “4-Boc-amino-1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane” and similar compounds could involve further exploration of their synthesis, properties, and applications. For example, there is ongoing interest in the development of new high-energy density compounds, and bicyclo[2.2.1]heptane derivatives could potentially play a role in this area . Additionally, the use of Boc-protected amines in peptide synthesis is a well-established field with potential for further advancements .

properties

IUPAC Name |

tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNO3/c1-10(2,3)17-9(15)14-11-4-5-12(6-11,7-13)16-8-11/h4-8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMKRDXMFGUPPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCC(C1)(OC2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-cyanophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2808050.png)

![[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2808052.png)

![Methyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B2808054.png)

![2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2808055.png)

![1-(2,5-dimethylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808056.png)

![2,5-dimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2808057.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide](/img/structure/B2808058.png)

![Methyl 4-[[5-amino-1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2808063.png)

![(2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2808065.png)

![4-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2808066.png)

![4-[(4-chlorophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid](/img/structure/B2808071.png)